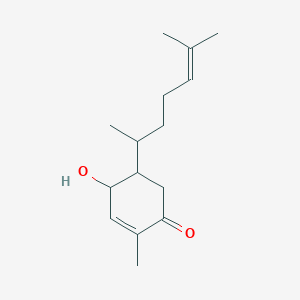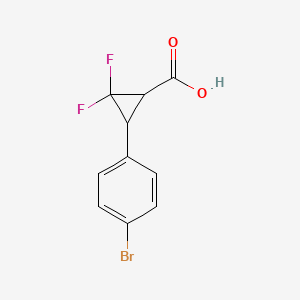
3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ブロモフェニル)-2,2-ジフルオロシクロプロパン-1-カルボン酸は、ブロモフェニル基と2つのフッ素原子で置換されたシクロプロパン環を特徴とする有機化合物です。
2. 製法
合成経路と反応条件: 3-(4-ブロモフェニル)-2,2-ジフルオロシクロプロパン-1-カルボン酸の合成は、通常、適切な前駆体のシクロプロパン化を伴います。一般的な方法の1つは、ジフルオロメチレントリフェニルホスホニウムブロミドなどのジフルオロメチレン源からin situで生成されたジフルオロカルベンと、4-ブロモベンジルブロミドとの反応です。 この反応は通常、テトラヒドロフラン(THF)などの非プロトン性溶媒中で、水素化ナトリウムなどの強塩基の存在下、還流条件下で行われます .
工業的製造方法: この化合物の工業的製造には、同様の合成経路が採用されますが、より大規模で、収率と純度の最適化が行われています。連続フロー反応器や自動合成プラットフォームの使用により、製造プロセスの効率とスケーラビリティが向上する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromobenzyl bromide with difluorocarbene, generated in situ from a difluoromethylene source such as difluoromethyltriphenylphosphonium bromide. The reaction is usually carried out in the presence of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類: 3-(4-ブロモフェニル)-2,2-ジフルオロシクロプロパン-1-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 適切な条件下で、フェニル環上の臭素原子は、アミンやチオールなどの他の求核剤で置換できます。
酸化と還元: カルボン酸基はアルコールに還元したり、カルボン酸塩に酸化したりできます。
一般的な試薬と条件:
置換反応: 極性非プロトン性溶媒中のアジ化ナトリウムやチオレートカリウムなどの求核剤。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
還元: 水素化リチウムアルミニウムやボランなどの還元剤。
主な生成物:
置換生成物: さまざまな置換フェニル誘導体。
酸化生成物: カルボン酸塩。
還元生成物: アルコール誘導体。
科学的研究の応用
3-(4-ブロモフェニル)-2,2-ジフルオロシクロプロパン-1-カルボン酸は、科学研究でいくつかの用途があります。
医薬品化学: 特に特定の酵素や受容体に標的を絞った潜在的な医薬品候補の合成のためのビルディングブロックとして役立ちます。
材料科学: この化合物のユニークな構造特性により、特定の電子または光学特性を持つ新規材料の開発に役立ちます.
生物学的調査: この化合物は、生物学的巨大分子と安定な複合体を形成する能力により、酵素阻害およびタンパク質-リガンド相互作用の研究に使用されます.
作用機序
3-(4-ブロモフェニル)-2,2-ジフルオロシクロプロパン-1-カルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ブロモフェニル基は、タンパク質中の芳香族残基とπ-πスタッキング相互作用を行うことができます。一方、ジフルオロシクロプロパン部分は、水素結合またはファンデルワールス相互作用を形成することができます。 これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似化合物:
3-(4-ブロモフェニル)-5-(4-ヒドロキシフェニル)イソキサゾール: この化合物は、ブロモフェニル基を共有していますが、イソキサゾール環構造が異なります.
4-ブロモフェニル酢酸: ブロモフェニル基を持っている点で類似していますが、ジフルオロシクロプロパン部分は欠けています.
ユニークさ: 3-(4-ブロモフェニル)-2,2-ジフルオロシクロプロパン-1-カルボン酸は、ブロモフェニル基とジフルオロシクロプロパン環の組み合わせによってユニークです。この組み合わせにより、明確な化学的および物理的特性が得られます。この組み合わせは、他の化合物ではあまり見られないため、新規材料や医薬品開発のための貴重な足場となります。
類似化合物との比較
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in its isoxazole ring structure.
4-Bromophenylacetic acid: Similar in having a bromophenyl group but lacks the difluorocyclopropane moiety.
Uniqueness: 3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is unique due to its combination of a bromophenyl group with a difluorocyclopropane ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
特性
分子式 |
C10H7BrF2O2 |
|---|---|
分子量 |
277.06 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7BrF2O2/c11-6-3-1-5(2-4-6)7-8(9(14)15)10(7,12)13/h1-4,7-8H,(H,14,15) |
InChIキー |
GYKLECAKZLVRBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2C(C2(F)F)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)

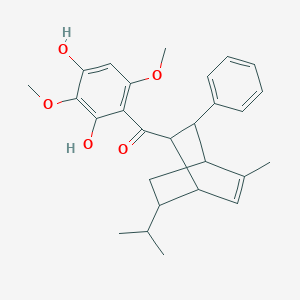
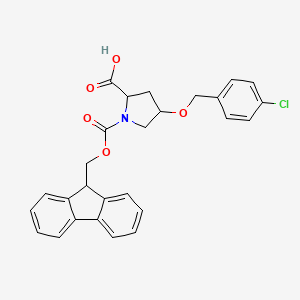

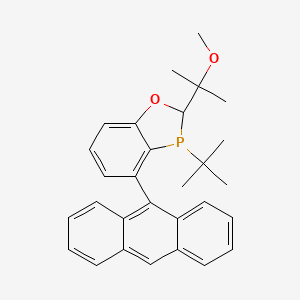
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)
![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)

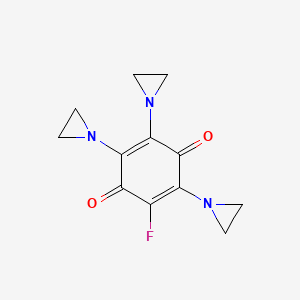
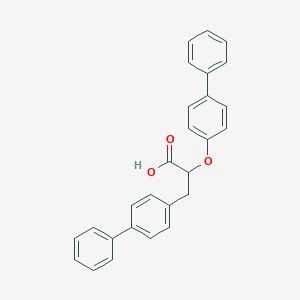
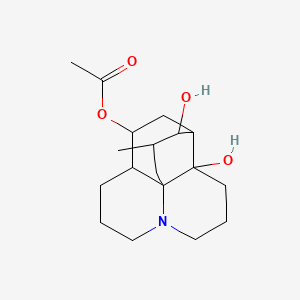
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)
